
Phthalocyaninatoiron
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Overview
Description
Phthalocyaninatoiron (FePc) is a macrocyclic complex consisting of an iron center coordinated within a phthalocyanine ligand. This compound exhibits unique electronic and catalytic properties due to its conjugated π-system and redox-active metal center. FePc derivatives are synthesized via cyclotetramerization of phthalonitrile precursors, often yielding complexes such as this compound(III) chloride (C₃₂H₁₆N₈FeCl), characterized by strong absorption in the visible spectrum (e.g., λmax at 661 nm in DMF) and robust thermal stability . Key applications include electrocatalysis, sensing, and energy storage, leveraging its ability to mediate electron-transfer reactions and interact with small molecules like O₂ and NO .
Preparation Methods
Synthesis of Metallophthalocyanines
Metallophthalocyanines, including phthalocyaninatoiron, can be synthesized through several methods, generally involving the reaction of phthalic acid derivatives with a divalent metal salt (MX2*yH2O) in a high-boiling alcohol solvent. Examples include:
- Reaction of diiminoisoindole with formamide and MX2
- Reaction of phthalimide with formamide and MX2
- Molybdenum trioxide-catalyzed reaction of phthalic anhydride with urea and MX2
- Condensation of ortho-cyanobenzamide around a M2+ center
- Base-catalyzed cyclization of phthalonitrile around a M2+ center
A convenient synthetic pathway is the cyclization of phthalonitrile around a metal center in N,N-dimethylaminoethanol (DMAE), a high-boiling, basic alcohol, with a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong organic base. The mechanism involves nucleophilic attack of an alkoxide anion (formed by deprotonation of the solvent by DBU) on the electron deficient carbon of one of the nitrile groups, leading to the formation of a 1-alkoxy-3-iminoisoindolenine intermediate. This intermediate may coordinate weakly to a metal, and sequential nucleophilic attack of the anionic nitrogen of the iminoisoindolenine intermediate on the nitrile group of another phthalonitrile leads to the formation of a phthalocyanine molecule.
Synthesis of Phthalocyanines with Pyrazine Units
Low-symmetry zinc(II) phthalocyanines, in which one, three, or four benzene rings were replaced by pyrazines, can be prepared and decorated with electron-neutral (alkylsulfanyl) or strongly electron-withdrawing (alkylsulfonyl) groups to study the role of the macrocyclic core as well as the effect of peripheral substituents. Nucleophilic substitution can be employed for the synthesis of all required precursors and their intermediates. Reactions proceed better in pyrazine derivatives due to the negative inductive effect of pyrazine nitrogens, which makes positions 5 and 6 more electron deficient.
Synthesis of Heteroleptic Diiron Phthalocyanine Complexes
Heteroleptic μ-nitrido diiron phthalocyanine complexes having an unsubstituted phthalocyanine (Pc1) and a phthalocyanine ligand substituted with electron-withdrawing alkylsulfonyl groups (PcSO2R) can be prepared and characterized. To restrict the amount and yield of possible by-products, the heteroleptic μ-nitrido dimers are prepared using a 10-fold excess of unsubstituted iron phthalocyanine relative to the monomeric alkylsulfonyl this compound(II). These conditions allow the formation of the desired heteroleptic complexes together with the homoleptic unsubstituted derivative, which are separated by a procedure that starts with the evaporation of the α-chloronaphthalene, addition of methanol, filtration, and washing with tetrahydrofuran.
Synthesis of μ-oxo-bis[(phthalocyaninato)iron(III)]
(Phthalocyaninato)iron(II) can interact with molecular oxygen to synthesize μ-oxo-bis[(phthalocyaninato)iron(III)].
Data Table: Electrochemical Properties of Phthalocyanines
Compound | E red 1 (V vs SCE) |
---|---|
Zinc(II) phthalocyanines with varying numbers of pyrazine units (1, 3, or 4) and different peripheral substituents (alkylsulfanyl or alkylsulfonyl groups). | Varies |
Phthalocyanines with alkylsulfonyl groups | -0.48 (in THF) |
Chemical Reactions Analysis
Types of Reactions
Phthalocyaninatoiron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form higher oxidation states of iron, such as iron(III) phthalocyanine.
Substitution: Axial ligand substitution reactions involve the replacement of ligands coordinated to the iron center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide
Reducing Agents: Sodium borohydride
Solvents: Dimethyl sulfoxide, acetone, benzene
Bases: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Major Products Formed
Oxidation: Iron(III) phthalocyanine
Reduction: Iron(I) phthalocyanine
Substitution: Various substituted this compound complexes depending on the ligands used.
Scientific Research Applications
Phthalocyaninatoiron has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phthalocyaninatoiron involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The iron center can undergo changes in oxidation state, allowing it to participate in redox reactions. The phthalocyanine ligand provides a stable framework that supports these reactions and enhances the compound’s electronic properties .
Comparison with Similar Compounds
Structural and Electronic Differences
Metal-Substituted Phthalocyanines
FePc is often compared to phthalocyanines with other transition metals (e.g., Co, Mn, Cu). For example:
- Cobalt Phthalocyanine (CoPc) : Exhibits higher redox activity in oxygen reduction reactions (ORR) due to Co<sup>II</sup>/Co<sup>I</sup> transitions, whereas FePc favors Fe<sup>II</sup>/Fe<sup>III</sup> redox couples, enhancing stability in oxidative environments .
- Manganese Phthalocyanine (MnPc) : Shows lower catalytic efficiency for CO₂ reduction compared to FePc, attributed to weaker CO₂ adsorption on the Mn center .
Electronic Properties :
Compound | Oxidation State | λmax (nm) | Redox Potential (V vs. SHE) |
---|---|---|---|
FePc | II/III | 661 | -0.21 (Fe<sup>II</sup>/Fe<sup>III</sup>) |
CoPc | II/I | 672 | -0.45 (Co<sup>II</sup>/Co<sup>I</sup>) |
MnPc | III/II | 655 | +0.12 (Mn<sup>III</sup>/Mn<sup>II</sup>) |
Substituent Effects
FePc derivatives with axial ligands (e.g., cyanide, pyrazine) or peripheral substituents (e.g., tert-butyl, sulfonyl groups) exhibit altered electronic properties:
- Cyanide-Bridged FePc : Shows enhanced electrical conductivity (10<sup>−3</sup> S/cm) due to bridging cyanide ligands facilitating charge transfer .
- 1,4-Substituted FePc: Displays bathochromic shifts in UV-Vis spectra and lowered oxidation potentials compared to 2,3-substituted analogs, indicating greater electronic perturbation .
Catalytic Performance
Oxygen Reduction Reaction (ORR)
FePc-modified electrodes outperform CoPc in alkaline media, with FePc/SWCNT hybrids achieving a 4-electron pathway (H2O production) versus CoPc’s 2-electron pathway (H2O2) .
CO₂ Electroreduction
FePc-graphene nanocomposites convert CO₂ to CO with 85% Faradaic efficiency at -0.6 V vs. RHE, surpassing MnPc and NiPc analogs (<60% efficiency) .
Stability and Degradation
FePc demonstrates superior photostability compared to indium phthalocyanine (InPc) , which undergoes rapid photodegradation in organic solvents due to weaker In-N bonds . However, FePc is susceptible to oxidative degradation in the presence of H2O2, whereas double-decker phthalocyanines (e.g., FePc2) exhibit enhanced resistance to molecular oxygen .
Biological Activity
Phthalocyaninatoiron (PcFe) is a complex of iron with significant biological activity, particularly in the fields of photodynamic therapy (PDT) and catalysis. This article reviews the biological properties of PcFe, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
Phthalocyanines are synthetic analogs of porphyrins, featuring a large, planar structure that allows for strong light absorption and photochemical reactivity. The iron(II) or iron(III) phthalocyanine complexes exhibit unique electronic properties that contribute to their biological activities.
Mechanisms of Biological Activity
-
Photodynamic Therapy (PDT) :
- PcFe acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation. These ROS can induce cell death through mechanisms such as apoptosis and necrosis.
- Studies have shown that various phthalocyanine derivatives, including those with hydroxyl substitutions, exhibit enhanced PDT efficacy against cancer cells. For instance, tetrahydroxy phthalocyanines demonstrated significant cytotoxicity against V-79 fibroblasts and EMT-6 tumor models in vivo .
- Catalytic Activity :
-
Antimicrobial Properties :
- Research indicates that phthalocyanines can exhibit antimicrobial activity by disrupting bacterial cell membranes upon light activation, leading to cell death.
Photodynamic Efficacy
A study evaluated the photodynamic effects of different phthalocyanine derivatives on cancer cells. The results indicated that:
- Tetraalkylhydroxy substituted zinc phthalocyanines were particularly effective, with the tetrapropyl variant showing twice the activity compared to its tetrahexyl counterpart. The study highlighted the importance of spatial orientation in enhancing photodynamic efficacy .
Catalytic Performance
Research on helmet-like this compound complexes revealed:
- Enhanced catalytic performance in oxidative drying processes under mild conditions. The iron complex showed higher activity at lower concentrations compared to traditional drying agents .
- Stability issues were noted at higher concentrations, suggesting a need for optimization in practical applications.
Data Tables
Properties
Molecular Formula |
C32H16FeN8 |
---|---|
Molecular Weight |
568.4 g/mol |
IUPAC Name |
iron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
InChI Key |
UHKHUAHIAZQAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Fe] |
Origin of Product |
United States |
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